N,N-dimethyl-4-(methylsulfonyl)aniline
Overview
Description
N,N-Dimethyl-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of a dimethylamino group and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-4-(methylsulfonyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with dimethyl sulfate to form N,N-dimethyl-4-nitroaniline, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the sulfonation of the amino group using methylsulfonyl chloride under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
4-Methylsulfonylaniline: Lacks the dimethylamino group, affecting its solubility and reactivity.
N,N-Dimethyl-4-nitroaniline: Contains a nitro group instead of a methylsulfonyl group, leading to different chemical properties and applications.
Uniqueness: N,N-Dimethyl-4-(methylsulfonyl)aniline is unique due to the presence of both the dimethylamino and methylsulfonyl groups. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-methylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-10(2)8-4-6-9(7-5-8)13(3,11)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDMLGFRSFYHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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